7-Chloroisoquinolin-4-amine
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Overview
Description
7-Chloroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 4th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-4-amine typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of 7-chloroisoquinoline with ammonia or an amine under suitable conditions. The reaction can be facilitated by using catalysts or under specific temperature and pressure conditions to achieve higher yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Amination: The amine group can participate in reactions to form amides, imines, and other nitrogen-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Amination: Ammonia or primary amines are common reagents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoquinolines
- Amides and imines
- Oxidized or reduced isoquinoline derivatives
Scientific Research Applications
7-Chloroisoquinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, anticancer, and antimicrobial activities.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 7-Chloroisoquinolin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The chlorine and amine groups play crucial roles in binding to molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
7-Chloroquinoline: Similar structure but lacks the amine group at the 4th position.
4-Aminoquinoline: Similar structure but lacks the chlorine atom at the 7th position.
Isoquinoline: The parent compound without chlorine or amine substitutions.
Uniqueness: 7-Chloroisoquinolin-4-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various derivatives with potential therapeutic and industrial applications .
Properties
IUPAC Name |
7-chloroisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDJGAMTLNGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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